

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinolinium Salts

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Compound of Interest

Compound Name: 1-Ethylquinolinium

Cat. No.: B15471982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Ethylquinolinium** salts, a class of quaternary ammonium compounds with growing interest in various scientific domains, including materials science and drug development. This document collates available quantitative data, details experimental methodologies for their determination, and presents logical workflows for their synthesis and characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of various **1-Ethylquinolinium** salts. These compounds consist of the **1-Ethylquinolinium** cation paired with different anions, which significantly influence their properties.

Table 1: General Properties of **1-Ethylquinolinium** Salts

Property	1-Ethylquinolinium Iodide	1-Ethylquinolinium Bromide	1-Ethylquinolinium Tetrafluoroborate
CAS Number	634-35-5[1]	26670-42-8	Not available
Molecular Formula	C ₁₁ H ₁₂ IN[1]	C ₁₁ H ₁₂ BrN	C ₁₁ H ₁₂ BF ₄ N
Molecular Weight	285.12 g/mol [1]	238.12 g/mol	245.03 g/mol
Appearance	Yellow or brown crystalline powder[1]	Data not available	Data not available
Melting Point	158-160 °C	Data not available	Data not available

Table 2: Crystallographic Data for **1-Ethylquinolinium** Iodide

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1[1]
a	7.4785 Å[1]
b	17.1724 Å[1]
c	8.7420 Å[1]
α	90°[1]
β	97.940°[1]
γ	90°[1]
Z	4[1]

Table 3: Spectroscopic Data for **1-Ethylquinolinium** Salts

Spectroscopy	1-Ethylquinolinium Iodide	1-Ethylquinolinium Bromide
^1H NMR	Spectra available, shows characteristic peaks for the ethyl and quinolinium protons.	^1H NMR data available, showing characteristic shifts for the ethyl and pyridinium-like protons.
^{13}C NMR	Spectra available.	Data not available
FTIR	KBr wafer spectra available.	IR spectrum available.
UV-Vis	Data not available	Data not available
Raman	FT-Raman spectra available.	Data not available

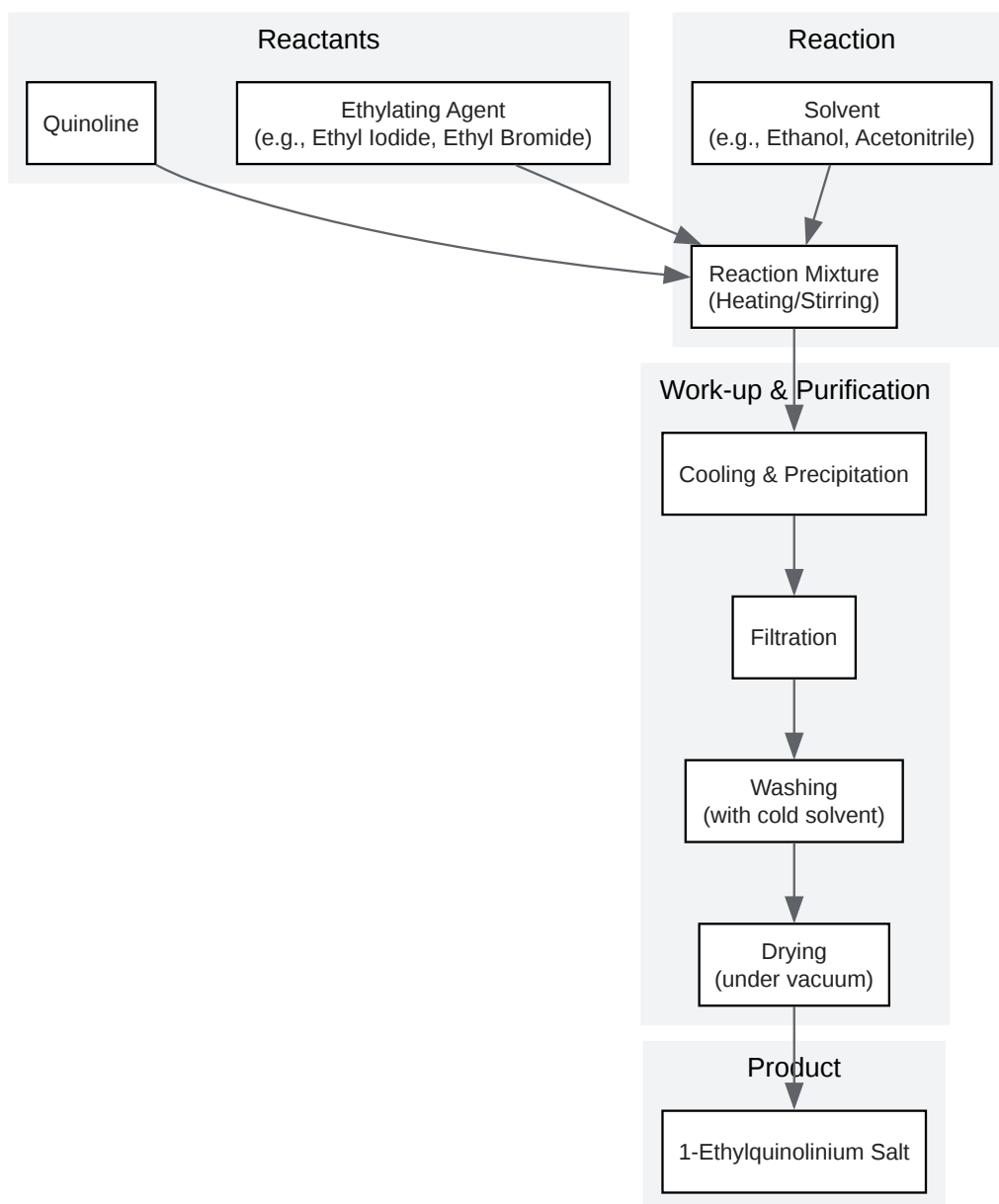
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental procedures for the synthesis and characterization of **1-Ethylquinolinium** salts.

Synthesis of 1-Ethylquinolinium Salts

The synthesis of **1-Ethylquinolinium** salts is typically achieved through a quaternization reaction, a type of alkylation, where the nitrogen atom of the quinoline ring attacks an ethylating agent. The general workflow is depicted below.

General Synthesis Workflow for 1-Ethylquinolinium Salts



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A general workflow for the synthesis of **1-Ethylquinolinium** salts.

Protocol for the Synthesis of **1-Ethylquinolinium** Iodide:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve quinoline in a suitable solvent such as ethanol.
- **Addition of Alkylating Agent:** Add an equimolar amount of ethyl iodide to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
- **Purification:** Collect the precipitated solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.

A similar procedure can be followed for the synthesis of **1-Ethylquinolinium** bromide using ethyl bromide as the alkylating agent. For the synthesis of the tetrafluoroborate salt, an anion exchange reaction can be performed on the corresponding halide salt.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **1-Ethylquinolinium** salts.

- **^1H NMR:** The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For **1-Ethylquinolinium** iodide, characteristic signals are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the quinolinium ring system.
- **^{13}C NMR:** The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the **1-Ethylquinolinium** salt in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- Data Acquisition: Acquire the 1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

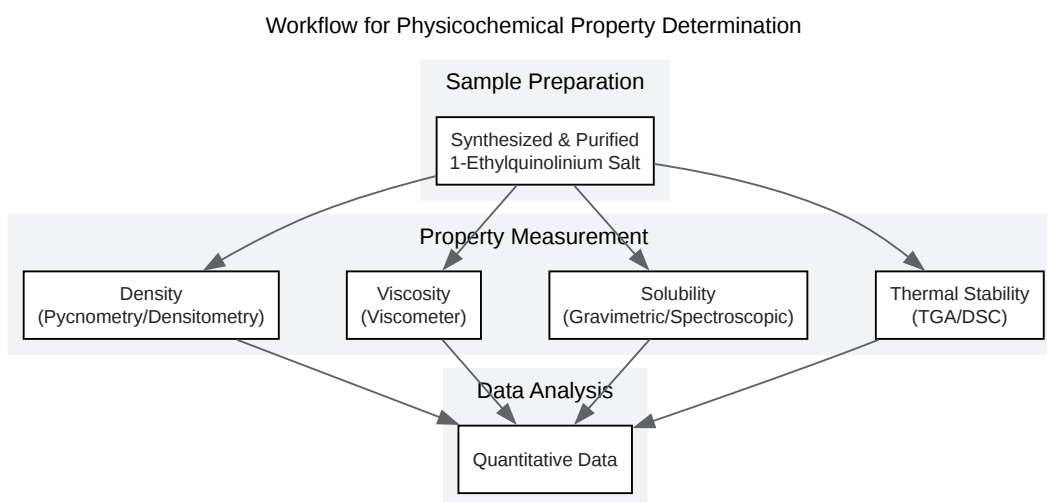
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the salt with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble salts, a thin film can be cast from a solution onto an IR-transparent window.
- Data Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (typically $4000-400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, and C=N bonds of the quinolinium ring, as well as the C-H bonds of the ethyl group.

2.2.3. Determination of Physicochemical Properties

The following diagram illustrates the logical workflow for determining key physicochemical properties.



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Workflow for determining key physicochemical properties.

Density Measurement (Pycnometry Method):

- Accurately weigh a clean and dry pycnometer (a flask with a precise volume).
- Fill the pycnometer with the **1-Ethylquinolinium** salt (if liquid at the measurement temperature) or a solution of known concentration.
- Equilibrate the pycnometer to the desired temperature in a water bath.
- Adjust the volume to the calibration mark and weigh the filled pycnometer.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer):

- Introduce a known volume of the liquid **1-Ethylquinolinium** salt or its solution into a calibrated capillary viscometer.
- Place the viscometer in a constant temperature bath until thermal equilibrium is reached.
- Measure the time it takes for the liquid to flow between two marked points on the capillary.
- The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Solubility Determination (Gravimetric Method):

- Prepare a saturated solution of the **1-Ethylquinolinium** salt in a specific solvent at a constant temperature by adding an excess of the salt to the solvent and stirring until equilibrium is reached.
- Carefully withdraw a known volume of the supernatant solution, ensuring no solid particles are transferred.
- Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.
- The solubility is expressed as the mass of the salt per unit volume or mass of the solvent.

Biological and Chemical Applications

While detailed signaling pathways involving **1-Ethylquinolinium** salts are not extensively documented in publicly available literature, some quinolinium salts have shown potential in biological applications. For instance, certain derivatives have been investigated for their ability to inhibit apoptosis, suggesting a potential role in cancer research. Furthermore, due to their ionic nature, **1-Ethylquinolinium** salts are explored as catalysts and electrolytes in various chemical reactions and electrochemical applications. Their properties can be tuned by altering the anion, making them versatile compounds for further investigation.

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